

# Physicochemical Properties of 3-(2-Aminopropyl)benzyl alcohol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(2-Aminopropyl)benzyl alcohol

Cat. No.: B8576267

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Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for **3-(2-Aminopropyl)benzyl alcohol**. This technical guide therefore provides a detailed overview of its predicted properties and a summary of the physicochemical characteristics of structurally similar compounds to serve as a valuable reference for researchers, scientists, and drug development professionals.

## Introduction

**3-(2-Aminopropyl)benzyl alcohol** is an organic molecule that combines the structural features of a benzyl alcohol and an amphetamine-like side chain. The presence of a primary amine and a hydroxyl group suggests its potential for diverse chemical interactions and biological activities. The aromatic ring substituted at the meta position with a 2-aminopropyl group and a hydroxymethyl group indicates a chiral center, leading to the existence of stereoisomers which may exhibit different pharmacological and toxicological profiles. Given the absence of direct experimental data, this guide will leverage information on analogous compounds to provide a foundational understanding of its likely physicochemical properties.

## Chemical Structure and Predicted Properties

The proposed chemical structure for **3-(2-Aminopropyl)benzyl alcohol** is presented below. Due to the lack of experimental data, the following properties are based on computational predictions and data from structurally related molecules.

Table 1: Predicted Physicochemical Properties of **3-(2-Aminopropyl)benzyl alcohol**

Property	Predicted Value/Information	Source
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO	-
Molecular Weight	165.23 g/mol	-
Appearance	Likely a solid at room temperature	Analogy
Melting Point (°C)	Not available	-
Boiling Point (°C)	Not available	-
Solubility	Expected to be slightly soluble in water; soluble in organic solvents like ethanol, methanol.	Analogy
pKa (amine)	~9-10	Analogy
logP	~1-2	Analogy

## Physicochemical Data of Structural Analogs

To provide a comparative context, the following tables summarize the experimentally determined physicochemical properties of structurally related compounds: 3-Aminobenzyl alcohol and Amphetamine.

Table 2: Physicochemical Properties of 3-Aminobenzyl alcohol

Property	Value	Reference(s)
CAS Number	1877-77-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[1]
Molecular Weight	123.15 g/mol	[1]
Appearance	Solid	[1]
Melting Point (°C)	92-95	[1]
Boiling Point (°C)	Not available	-
Solubility	Not specified	-
pKa	Not specified	-
logP	Not specified	-

Table 3: Physicochemical Properties of Amphetamine

Property	Value	Reference(s)
CAS Number	300-62-9	[2]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[2]
Molecular Weight	135.21 g/mol	[2]
Appearance	Mobile liquid	[2]
Melting Point (°C)	Not applicable	-
Boiling Point (°C)	200-203	[2]
Solubility	Slightly soluble in water; soluble in alcohol and ether	[2]
pKa	Not specified	-
logP	1.8	[3]

## Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of an organic compound like **3-(2-Aminopropyl)benzyl alcohol**.

## Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[\[4\]](#)[\[5\]](#)

- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[\[5\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[\[4\]](#)
- **Heating:** The sample is heated at a steady and slow rate.[\[4\]](#)
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[\[4\]](#) A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[\[4\]](#)

## Boiling Point Determination

For a liquid compound, the boiling point can be determined using the Thiele tube method or distillation.[\[6\]](#)[\[7\]](#)

- **Sample Preparation:** A small volume of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed inverted into the liquid.[\[6\]](#)
- **Apparatus Setup:** The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[\[7\]](#)
- **Heating:** The apparatus is heated gently.[\[6\]](#)
- **Observation:** The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[\[6\]](#)

## Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity.[\[8\]](#)[\[9\]](#)

- Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.75 mL).[\[8\]](#)
- Mixing: The mixture is shaken vigorously for a set period.[\[8\]](#)
- Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. This can be tested in a range of solvents, including water, ethanol, diethyl ether, and aqueous solutions of acid and base to determine the compound's acidic or basic nature.[\[8\]](#)[\[10\]](#)

## pKa Determination

The acid dissociation constant (pKa) of the aminopropyl group can be determined by potentiometric titration.[\[11\]](#)

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure solubility.[\[11\]](#)
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[\[11\]](#)
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[\[11\]](#)
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point.[\[11\]](#)

## LogP Determination

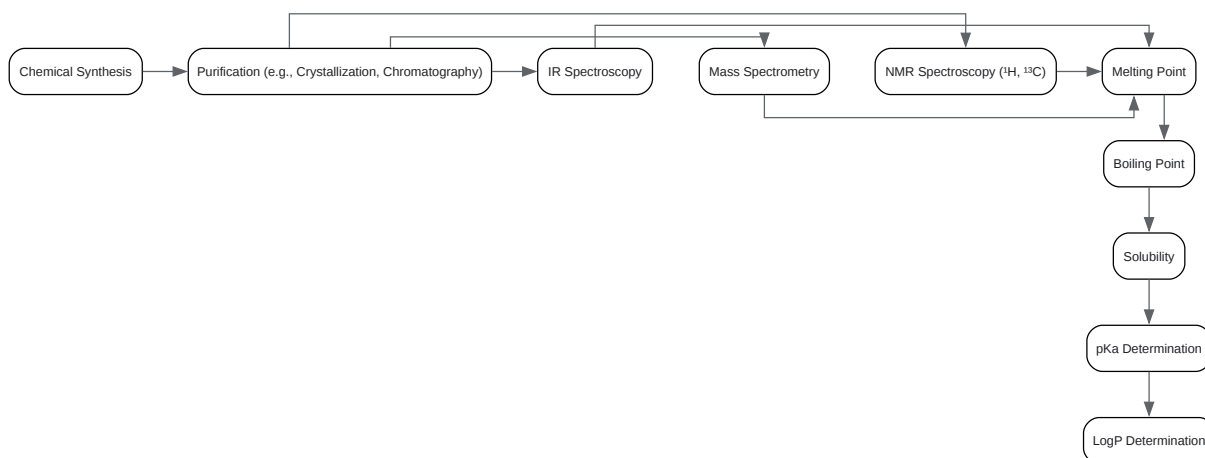
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[\[12\]](#)[\[13\]](#)

- Shake-Flask Method:
  - A known amount of the compound is dissolved in a mixture of n-octanol and water.[\[12\]](#)

- The mixture is shaken until equilibrium is reached, and the layers are then separated.[13]
- The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.[13]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
- HPLC Method:
  - A reversed-phase HPLC column is used, where the stationary phase is nonpolar.[14]
  - The retention time of the compound is measured.[14]
  - The logP is determined by comparing the retention time to that of a series of standards with known logP values.[14]

## Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like **3-(2-Aminopropyl)benzyl alcohol**.



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